N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-14(2)11-23(15-9-10-29(27,28)13-15)20(26)12-24-19(25)8-7-18(22-24)16-5-3-4-6-17(16)21/h3-8,14-15H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYHMMBSBHGLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide typically involves multiple steps. The process begins with the preparation of the dioxidotetrahydrothiophen ring, followed by the introduction of the fluorophenyl group and the pyridazinone moiety. The final step involves the acylation of the intermediate compound with 2-methylpropyl acetamide under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying various biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Insights from Structural Comparisons:
Fluorine vs. Fluorine’s smaller atomic radius reduces steric hindrance, enabling tighter binding to hydrophobic pockets in enzyme active sites .
Sulfone-Containing Moieties: The 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes the target compound from non-sulfone analogs (e.g., furan- or thiophene-based derivatives). Sulfones are less prone to oxidative metabolism, enhancing in vivo stability .
Aromatic Ring Diversity :
- Naphthyl and trifluorophenyl analogs exhibit broader π-system interactions, useful in targeting DNA or multi-kinase pathways, whereas the 2-fluorophenyl group in the target compound may favor specific kinase isoforms .
Research Findings and Implications
Pharmacological Potential:
- Kinase Inhibition: Pyridazinones with fluorinated aromatic groups (e.g., 2-fluorophenyl or 4-fluorophenyl) show selective inhibition of kinases like EGFR or VEGFR in preclinical models .
- Metabolic Stability: Sulfone-containing derivatives exhibit longer half-lives in metabolic assays compared to non-sulfone analogs, as demonstrated in studies of similar compounds .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 373.45 g/mol. The presence of the tetrahydrothiophene ring and the pyridazine moiety are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor , which is significant in regulating gene expression related to cell cycle and apoptosis. By inhibiting HDACs, the compound promotes hyperacetylation of histones, leading to altered chromatin structure and enhanced transcription of tumor suppressor genes.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound:
- In Vitro Studies : The compound demonstrated potent antiproliferative effects against various cancer cell lines, including:
- Cal27 (head and neck carcinoma) : IC50 = 0.045 µM
- HepG2 (hepatocellular carcinoma) : IC50 = 0.038 µM
- A2780 (ovarian carcinoma) : IC50 = 0.052 µM
- U87 (glioblastoma) : IC50 = 0.060 µM
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| Cal27 | 0.045 |
| HepG2 | 0.038 |
| A2780 | 0.052 |
| U87 | 0.060 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
- Against Bacterial Strains : The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for various strains, showcasing its potential as an antibacterial agent.
Study 1: HDAC Inhibition and Cancer Cell Death
In a study published in ChemRxiv, researchers synthesized derivatives of this compound and tested their efficacy as HDAC inhibitors. Compound 18b was identified as having low nanomolar IC50 values against P. falciparum strains, indicating potential for dual action against malaria and cancer through HDAC inhibition .
Study 2: Toxicity Assessment in Zebrafish Embryos
Another study assessed the toxicity of this compound using zebrafish embryos as a model organism. The results indicated that while the compound exhibited strong biological activity, it also posed certain developmental risks at higher concentrations . This highlights the need for careful dosage considerations in therapeutic applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound while ensuring high purity?
- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and cyclization. Key steps include:
- Reagent Selection : Use copper catalysts (e.g., Cu(OAc)₂) for click chemistry-based cyclization, as demonstrated in related pyridazinone syntheses .
- Reaction Conditions : Optimize temperature (e.g., 50–70°C for amide bond formation) and solvent systems (e.g., tert-butanol/water mixtures for dipolar cycloadditions) to enhance regioselectivity .
- Purification : Employ flash chromatography or recrystallization (ethanol/water) to isolate the final product. Monitor purity via HPLC with UV detection at 254 nm .
Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.6 ppm) and sulfone groups (δ 3.1–3.5 ppm for tetrahydrothiophene-dioxide) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₃FN₃O₄S: 420.14) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1670 cm⁻¹) and sulfone vibrations (S=O at ~1150–1300 cm⁻¹) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (typically >150°C for similar pyridazinones) .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl moiety .
- Hydrolytic Stability : Avoid aqueous buffers at pH >8, as the sulfone group may undergo hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the pyridazinone ring) influence bioactivity?
- Methodological Answer :
- SAR Studies : Compare analogues (e.g., 2-fluorophenyl vs. 3-nitrophenyl substituents) using in vitro assays (e.g., kinase inhibition). For example:
- Fluorine at the ortho position (2-fluorophenyl) enhances membrane permeability due to reduced steric hindrance .
- Nitro groups improve electrophilicity but may increase cytotoxicity .
- Computational Modeling : Perform docking studies with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .
Q. What strategies can resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle at <0.1%) .
- Metabolic Profiling : Perform LC-MS/MS to identify active metabolites that may contribute to discrepancies .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. How can researchers identify the primary molecular targets of this compound in complex biological systems?
- Methodological Answer :
- Chemoproteomics : Use affinity-based probes (e.g., alkyne-tagged derivatives for click chemistry) coupled with SILAC (stable isotope labeling) .
- Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to map pathway enrichment (e.g., NF-κB or MAPK pathways) .
- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What in silico tools are most effective for predicting this compound’s ADMET properties?
- Methodological Answer :
- Software : Use SwissADME for bioavailability predictions (e.g., LogP ~2.5 suggests moderate lipophilicity) .
- CYP450 Inhibition : Employ StarDrop’s P450 module to assess metabolic liabilities (e.g., CYP3A4 inhibition risk) .
- Toxicity Prediction : Leverage ProTox-II to estimate hepatotoxicity (e.g., structural alerts for sulfone-related toxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
